methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate
Description
Methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate is a heterocyclic compound featuring a benzothiazine core substituted with a trifluoromethyl group at position 6 and a ketone at position 2. This compound is structurally analogous to agrochemicals and pharmaceuticals that leverage the benzothiazine scaffold for biological activity, particularly in targeting enzymes or receptors involved in oxidative stress or microbial pathways .
Properties
IUPAC Name |
methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c1-28-18(27)11-4-2-3-5-12(11)23-16(25)9-15-17(26)24-13-8-10(19(20,21)22)6-7-14(13)29-15/h2-8,15H,9H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANIJVQTDOAQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 335.34 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
This compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and modulation of signaling pathways. Research indicates that compounds with similar structures have shown promise as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and is a target for type 2 diabetes treatments .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazine derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications .
Study 1: DPP-IV Inhibition
A study published in Diabetes Care evaluated the efficacy of a related compound as a DPP-IV inhibitor. The results indicated that the compound had an IC50 value of 18 nM, demonstrating strong selectivity and potential for oral bioavailability .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested various derivatives against clinical isolates of pathogens. This compound showed promising results with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against resistant strains .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several agrochemicals and heterocyclic derivatives, enabling comparisons based on substituent effects, bioactivity, and physicochemical properties. Below is a detailed analysis:
Substituent Analysis
The trifluoromethyl (-CF₃) group at position 6 of the benzothiazine ring enhances electron-withdrawing properties, increasing resistance to metabolic degradation compared to non-fluorinated analogs. This feature is critical in pesticides like triflusulfuron-methyl (methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate), where the -CF₃ group stabilizes the molecule under environmental conditions .
The acetyl-amino-benzoate linkage in the target compound resembles metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), a sulfonylurea herbicide.
Bioactivity and Mechanism
Compounds with benzothiazine cores, such as N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide (), exhibit industrial applications, likely due to interactions with thiol-containing enzymes or redox systems. The target compound’s acetyl-amino group may facilitate hydrogen bonding with biological targets, akin to sulfonylurea herbicides that inhibit ALS via competitive binding .
Physicochemical Properties
The methyl ester in the target compound improves membrane permeability compared to carboxylic acid analogs. This is observed in diclofop-methyl (methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate), where esterification enhances herbicidal uptake . However, the benzothiazine ring’s planarity (as defined by puckering coordinates in cyclic systems ) may reduce solubility relative to non-planar analogs.
Data Table: Key Comparisons
Research Findings and Gaps
- Synthetic Challenges : The benzothiazine scaffold requires precise ring puckering (quantified via Cremer-Pople parameters ) to maintain stability, complicating synthesis compared to triazine-based compounds.
- Activity Data : While sulfonylurea analogs (e.g., metsulfuron-methyl) have well-documented IC₅₀ values (e.g., ~0.1 nM for ALS inhibition), the target compound’s efficacy remains unquantified in public literature.
- Environmental Impact : The -CF₃ group may confer persistence in soil, analogous to triflusulfuron-methyl, which has a half-life of 30–90 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
